molecular formula C19H21N3O4S2 B278421 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B278421
M. Wt: 419.5 g/mol
InChI Key: MCZZPDWMRAFHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a number of unique biochemical and physiological effects, making it an interesting target for further research. In

Mechanism Of Action

The mechanism of action of 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes, such as topoisomerase II and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a number of unique biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, as well as reduce inflammation and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a useful tool for studying cancer biology. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, which may be useful for studying microbial biology. One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of research could focus on further exploring the anti-cancer potential of this compound, including its ability to induce apoptosis in cancer cells. Additionally, further research could explore the potential of this compound as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis method for 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. The first step involves the reaction of 2,6-dimethoxybenzoyl chloride with thiourea to form 2,6-dimethoxy-N-(thiocarbamoyl)benzamide. This compound is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.

Scientific Research Applications

2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in a number of different fields. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.

properties

Product Name

2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(2,6-dimethoxybenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21N3O4S2/c1-25-11-7-5-8-12(26-2)15(11)17(24)21-19(27)22-18-14(16(20)23)10-6-3-4-9-13(10)28-18/h5,7-8H,3-4,6,9H2,1-2H3,(H2,20,23)(H2,21,22,24,27)

InChI Key

MCZZPDWMRAFHPU-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

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